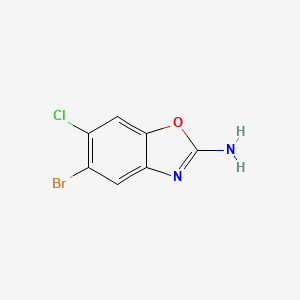
Benzoxazole, 2-amino-5-bromo-6-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazole, 2-amino-5-bromo-6-chloro- is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of amino, bromo, and chloro substituents on the benzoxazole ring, making it a valuable molecule in various fields of research and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various carbonyl compounds. For Benzoxazole, 2-amino-5-bromo-6-chloro-, the synthesis can be achieved through the following steps:
Starting Material: 2-aminophenol is used as the starting material.
Bromination and Chlorination: The 2-aminophenol undergoes bromination and chlorination to introduce the bromo and chloro substituents at the 5 and 6 positions, respectively.
Cyclization: The brominated and chlorinated 2-aminophenol is then subjected to cyclization with a suitable carbonyl compound under acidic or basic conditions to form the benzoxazole ring.
Industrial Production Methods: Industrial production of benzoxazole derivatives often involves the use of catalysts to enhance the reaction efficiency and yield. Common catalysts include metal catalysts, nanocatalysts, and ionic liquid catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Benzoxazole, 2-amino-5-bromo-6-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro substituents can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles. Reactions are typically carried out in solvents such as dichloromethane or ethanol under reflux conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Cyclization Reactions: Acidic or basic catalysts are used to facilitate the cyclization process.
Major Products Formed:
Substitution Reactions: Formation of various substituted benzoxazole derivatives.
Oxidation and Reduction Reactions: Formation of oxidized or reduced benzoxazole derivatives.
Cyclization Reactions: Formation of polycyclic heterocyclic compounds
Wissenschaftliche Forschungsanwendungen
Benzoxazole, 2-amino-5-bromo-6-chloro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug discovery and development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of benzoxazole, 2-amino-5-bromo-6-chloro- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes, proteins, and receptors, leading to the modulation of their activity. For example, benzoxazole derivatives have been shown to inhibit enzymes such as DNA topoisomerases, protein kinases, and histone deacetylases, which are involved in cancer formation and proliferation .
Vergleich Mit ähnlichen Verbindungen
Benzoxazole, 2-amino-6-bromo-: Similar structure but lacks the chloro substituent.
Benzoxazole, 2-amino-5-chloro-: Similar structure but lacks the bromo substituent.
Benzoxazole, 2-amino-5-bromo-: Similar structure but lacks the chloro substituent.
Uniqueness: Benzoxazole, 2-amino-5-bromo-6-chloro- is unique due to the presence of both bromo and chloro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with various molecular targets, making it a valuable molecule for research and industrial applications .
Eigenschaften
CAS-Nummer |
64037-09-8 |
|---|---|
Molekularformel |
C7H4BrClN2O |
Molekulargewicht |
247.47 g/mol |
IUPAC-Name |
5-bromo-6-chloro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C7H4BrClN2O/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) |
InChI-Schlüssel |
SMXDRKKGVLJUFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Br)Cl)OC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


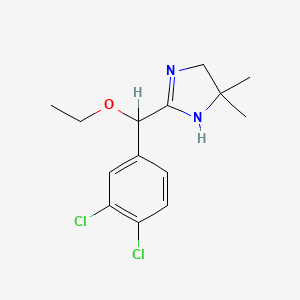



![Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13952003.png)
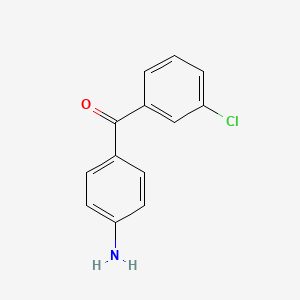
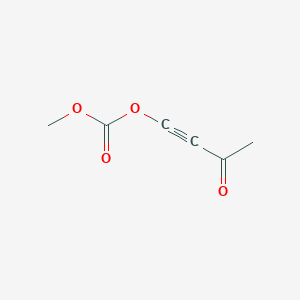

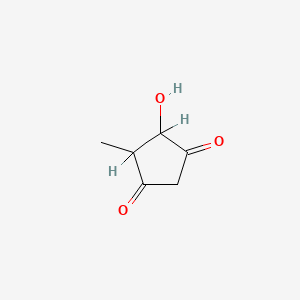
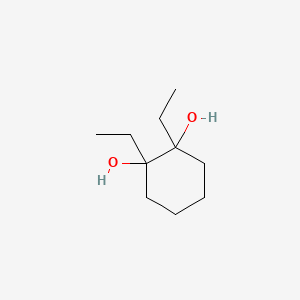
![4-Amino-2-(3,4-dimethoxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B13952027.png)
![2-Amino[1,1'-azobisnaphthalene]](/img/structure/B13952031.png)


